

Preclinical Profile of GSK3368715: A Technical Overview for Oncological Research

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Compound of Interest		
Compound Name:	GSK3368715	
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Introduction

GSK3368715, also known as EPZ019997, is an orally available, reversible small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes including gene expression, signal transduction, RNA metabolism, and the DNA damage response.[1][3] Dysregulation and overexpression of PRMT1, the predominant Type I PRMT, have been implicated in the pathogenesis of numerous solid and hematopoietic cancers, making it a compelling target for therapeutic intervention.[1][3][4] This technical guide provides a comprehensive summary of the preclinical data on GSK3368715, focusing on its mechanism of action, quantitative inhibitory activity, in vivo efficacy, and the key signaling pathways it modulates.

Mechanism of Action

GSK3368715 is an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[1] This means it binds to the enzyme-substrate complex, inhibiting the monomethylation and asymmetric dimethylation of arginine residues on substrate proteins.[1][4] Type I PRMTs are responsible for the formation of asymmetric dimethylarginine (ADMA).[5] By inhibiting this process, GSK3368715 can modulate the function of key proteins involved in cancer cell proliferation, migration, and invasion.[4] The inhibition of PRMT1 by GSK3368715 leads to a



global shift in arginine methylation states, decreasing ADMA while increasing monomethylarginine (MMA) and symmetric dimethyl arginine (SDMA).[5]

Quantitative Inhibitory Activity

GSK3368715 has demonstrated potent and selective inhibition of several Type I PRMTs. The half-maximal inhibitory concentration (IC50) values against a panel of PRMTs are summarized below.

Target	IC50 (nM)
PRMT1	3.1
PRMT3	48
PRMT4	1148
PRMT6	5.7
PRMT8	1.7

Data sourced from Fedoriw et al., 2019.[5]

In Vivo Preclinical Efficacy

GSK3368715 has shown significant anti-tumor activity in various preclinical cancer models as both a monotherapy and in combination with other agents.

Monotherapy Studies

In vivo studies have demonstrated that oral administration of **GSK3368715** can lead to tumor growth inhibition and even regression in xenograft models of both solid and hematological malignancies.



Cancer Model	Xenograft Type	Treatment and Dosage	Key Findings
Diffuse Large B-Cell Lymphoma (DLBCL)	Toledo Cell Line	75 mg/kg, oral, once daily	Tumor regression.[5]
Pancreatic Cancer	BxPC-3 Cell Line	150 mg/kg, oral, once daily	78% tumor growth inhibition.[5][6]
Pancreatic Cancer	BxPC-3 Cell Line	300 mg/kg, oral, once daily	97% tumor growth inhibition.[5]
Pancreatic Adenocarcinoma	Patient-Derived Xenograft (PDX)	300 mg/kg, oral, once daily	>90% tumor growth inhibition in a subset of animals.[5]
Clear Cell Renal Carcinoma	Cell Line Xenograft	150 mg/kg, oral, once daily	98% tumor growth inhibition.[5]
Triple-Negative Breast Cancer	Cell Line Xenograft	150 mg/kg, oral, once daily	85% tumor growth inhibition.[5]

Combination Therapy: Synergy with PRMT5 Inhibition

A key finding from preclinical studies is the synergistic anti-tumor effect observed when **GSK3368715** is combined with inhibitors of PRMT5, the primary enzyme responsible for symmetric dimethylation.[2][7] This synergy is particularly pronounced in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][7] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5, which sensitizes cancer cells to Type I PRMT inhibition by **GSK3368715**.[2][7]

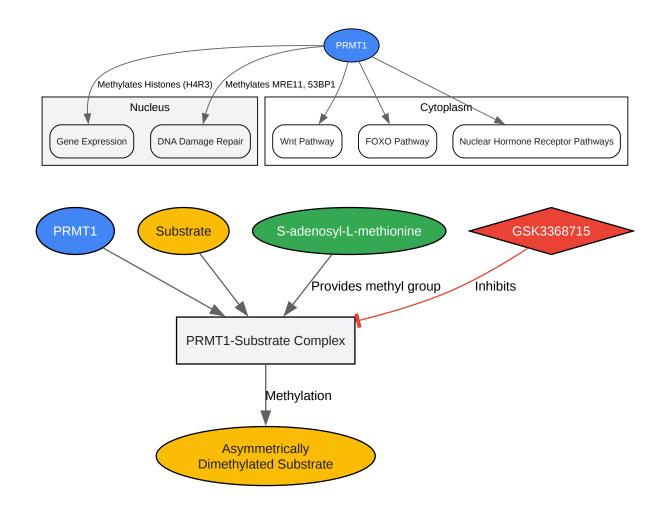
Key Signaling Pathways Modulated by GSK3368715

Inhibition of Type I PRMTs by **GSK3368715** impacts several critical signaling pathways that are often dysregulated in cancer.

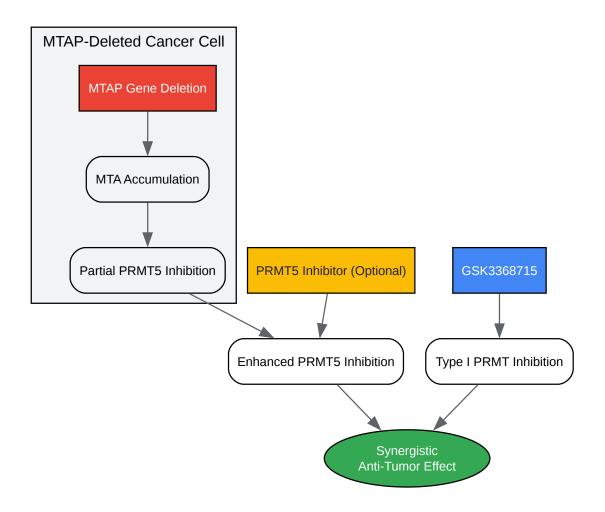
PRMT1 and Cellular Signaling

PRMT1, the primary target of **GSK3368715**, plays a significant role in regulating multiple signaling pathways that control cell survival and proliferation.[3]

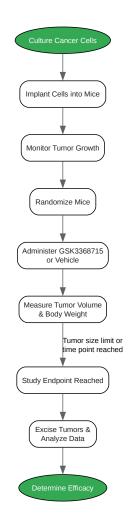












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